molecular formula C17H13F3N4O3 B2813403 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1088067-60-0

1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2813403
CAS No.: 1088067-60-0
M. Wt: 378.311
InChI Key: KTAZCKMNKHUVOA-UHFFFAOYSA-N
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Description

1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound featuring a pyridine ring substituted with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Safety and Hazards

The hazard classification and labelling section shows the hazards of a substance based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic synthesis. A common approach might include the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,6-difluoropyridine.

    Introduction of the Trifluoromethyl Group: This can be achieved via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.

    Attachment of the Anilino Group: The anilino group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Cyanomethyl Group: This step involves the reaction of the anilino group with cyanomethylating agents under basic conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution but may include bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyanomethyl and anilino groups may participate in hydrogen bonding and other interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

    1-[2-(Anilino)-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide: Lacks the cyanomethyl group, potentially altering its biological activity.

    1-[2-[N-(Methyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide: Substitutes the cyanomethyl group with a methyl group, which may affect its interaction with molecular targets.

Uniqueness: The presence of the cyanomethyl group in 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. The trifluoromethyl group also contributes to its unique properties, such as increased metabolic stability and lipophilicity.

This compound’s unique combination of functional groups makes it a valuable subject for further research in various scientific fields.

Properties

IUPAC Name

1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3/c18-17(19,20)13-7-6-12(15(22)26)16(27)24(13)10-14(25)23(9-8-21)11-4-2-1-3-5-11/h1-7H,9-10H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAZCKMNKHUVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)CN2C(=CC=C(C2=O)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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